![molecular formula C7H10F3N3 B12630898 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine](/img/structure/B12630898.png)
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine
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Overview
Description
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group and an ethanamine moiety attached to the pyrazole ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylpyrazole with trifluoroacetic anhydride, followed by the introduction of an ethanamine group. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amine derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine is C7H10F3N3, characterized by a trifluoroethanamine moiety attached to a pyrazole ring. The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's biological interactions.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Case Study:
A study demonstrated that a pyrazole-based compound effectively reduced tumor size in murine models by inducing apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against neurotoxicity induced by dopaminergic neurotoxins. It acts as an antagonist at adenosine A(2A) receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease.
Case Study:
In vitro studies using SH-SY5Y human neuroblastoma cells showed that the compound significantly increased cell viability in the presence of neurotoxins like MPP+ and methamphetamine .
Agricultural Applications
1. Pesticide Development
The unique chemical properties of this compound make it a candidate for developing new agrochemicals. Its ability to interact with specific biological targets can be harnessed to create effective pesticides that minimize environmental impact while maximizing crop yield.
Research Findings:
Studies have shown that similar pyrazole derivatives possess herbicidal activity, indicating potential applications in weed management strategies .
Material Science Applications
1. Synthesis of Functional Materials
The trifluoromethyl group in this compound contributes to its properties as a building block for functional materials. These materials can be utilized in various applications including sensors and catalysts.
Research Insights:
Recent advancements have demonstrated the use of pyrazole derivatives in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
Data Table: Comparative Analysis of Pyrazole Derivatives
Compound Name | Structure Highlights | Notable Applications | Biological Activity |
---|---|---|---|
This compound | Pyrazole ring with trifluoromethyl group | Anticancer agents; Neuroprotective drugs | Inhibits tumor growth; Protects neurons |
1-(3-tert-butylpyrazol-4-yl)-2-trifluoroacetophenone | Pyrazole ring with trifluoroacetophenone | Potential herbicides | Herbicidal activity |
3-tert-butyl-5-methylpyrazole | Simple pyrazole without trifluoromethyl group | Functional materials | Limited biological activity |
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:
1,3-Dimethylpyrazole: This compound lacks the trifluoromethyl and ethanamine groups, resulting in different chemical and biological properties.
2,2,2-Trifluoroethylamine: This compound contains the trifluoromethyl and ethanamine groups but lacks the pyrazole ring, leading to distinct reactivity and applications.
1-(1,3-Dimethylpyrazol-4-yl)ethanamine: This compound is similar but does not contain the trifluoromethyl group, affecting its stability and reactivity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article discusses its synthesis, biological mechanisms, and potential applications based on current research findings.
Structural Characteristics
The compound features a pyrazole ring substituted with a trifluoroethylamine group. This configuration enhances its lipophilicity and bioavailability, making it a promising candidate for various biological interactions. The presence of fluorine atoms in the trifluoroethyl group may also influence the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : This involves the reaction of 1,3-dimethylpyrazole with trifluoroethylamine under controlled conditions.
- Cyclization Reactions : These reactions can facilitate the formation of the pyrazole ring while introducing the trifluoroethyl group.
Biological Activity
The biological activity of this compound is largely attributed to its pyrazole structure. Pyrazoles have been reported to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : Some pyrazole compounds demonstrate the ability to reduce inflammation in animal models.
- Neuroprotective Effects : Research indicates potential neurotrophic activities that enhance neurite outgrowth in neuronal cultures.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Binding Affinity Studies : Interaction studies indicate significant binding affinities to targets involved in neurotransmission and inflammation pathways.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
Study Focus | Findings |
---|---|
Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
Anti-inflammatory Effects | In vivo studies showed a reduction in paw edema in rats treated with the compound compared to controls. |
Neuroprotective Properties | Enhanced neurite outgrowth observed in cultured rat cortical neurons at concentrations as low as 0.1 mmol/L. |
Comparative Analysis
Comparison with similar compounds reveals unique properties that may confer distinct pharmacological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3,5-Dimethylpyrazole | Pyrazole ring with methyl substitutions | Moderate antimicrobial activity |
4-Aminoantipyrine | Pyrazole derivative with an amino group | Known analgesic properties |
Trifluoromethylphenylpyrazoles | Phenyl group substituted with trifluoromethyl | Enhanced lipophilicity and bioactivity |
The specific combination of trifluoroethylamine with the pyrazole structure in this compound may lead to distinct reactivity patterns compared to these other compounds.
Properties
Molecular Formula |
C7H10F3N3 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-4-5(3-13(2)12-4)6(11)7(8,9)10/h3,6H,11H2,1-2H3 |
InChI Key |
MCJRVWQOCUCZBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C(F)(F)F)N)C |
Origin of Product |
United States |
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